Methyl 5-chloro-4-nitrothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

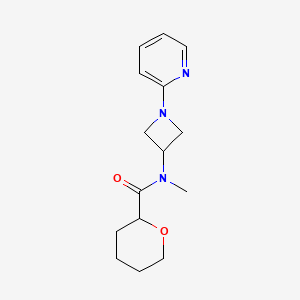

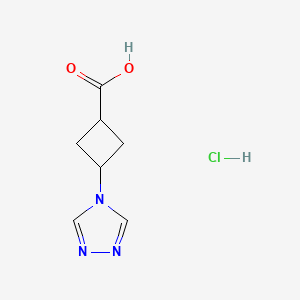

“Methyl 5-chloro-4-nitrothiophene-2-carboxylate” is an organic compound with the molecular formula C6H4ClNO4S and a molecular weight of 221.62 . It is used as a reagent and intermediate in the synthesis of other compounds, such as pharmaceuticals and dyes .

Synthesis Analysis

The synthesis of “Methyl 5-chloro-4-nitrothiophene-2-carboxylate” can be achieved through the reaction of nitro compounds and thiol . Another method involves the nitration of “Methyl 5-chlorothiophene-2-carboxylate” in fuming nitric acid .Molecular Structure Analysis

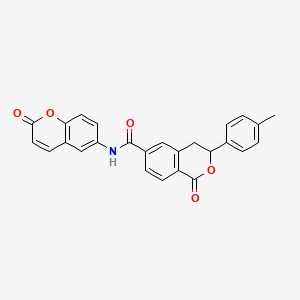

The InChI code for this compound is 1S/C6H4ClNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,1H3 . This indicates that the compound contains a thiophene ring with a nitro group at the 4-position, a chloro group at the 5-position, and a carboxylate group at the 2-position.Physical And Chemical Properties Analysis

“Methyl 5-chloro-4-nitrothiophene-2-carboxylate” is an off-white to pale-yellow to yellow powder . It has a melting point of 83-84 °C and a predicted boiling point of 349.3±37.0 °C . The compound has a predicted density of 1.576±0.06 g/cm3 .Scientific Research Applications

Synthesis of Thieno-anellated Heterocycles

Methyl 5-chloro-4-nitrothiophene-2-carboxylate is used in the synthesis of various thieno-anellated heterocycles. The compound reacts with amines, alcohols, thiols, and bifunctional compounds to facilitate these syntheses, providing an accessible pathway to these heterocyclic compounds (Puschmann & Erker, 1993).

Catalysis in Aromatic Nucleophilic Substitution

This compound plays a role in the study of catalysis in aromatic nucleophilic substitution reactions. Research has investigated the kinetics of reactions involving methyl 5-chloro-4-nitrothiophene-2-carboxylate, offering insights into the mechanisms of base catalysis in these reactions (Consiglio et al., 1981).

Mild Steel Corrosion Inhibition

In the field of materials science, derivatives of thiophene-4-carboxylates, which include methyl 5-chloro-4-nitrothiophene-2-carboxylate, have been studied for their corrosion inhibiting properties on mild steel in acidic environments. This research is significant for understanding and improving corrosion resistance in industrial applications (El aoufir et al., 2020).

Synthesis of Bioactive Compounds

This chemical is also relevant in the synthesis of bioactive compounds, particularly in the creation of compounds that have potential therapeutic or pharmacological applications. This includes the synthesis of thiophenecarboxamides and related compounds, which have been evaluated for their inhibitory activity against certain enzymes important in cancer treatment (Shinkwin et al., 1999).

Mechanism of Action

Target of Action

Methyl 5-chloro-4-nitrothiophene-2-carboxylate is an organic compound with a molecular weight of 221.62 The primary targets of this compound are currently not well-defined in the literature

Mode of Action

It’s known that the compound contains nitro and carboxyl functional groups , which could potentially interact with various biological targets.

Pharmacokinetics

Its bioavailability could be influenced by factors such as its solubility in organic solvents like dichloromethane, ethyl acetate, and ethanol . Further pharmacokinetic studies are needed to fully understand this compound’s behavior in the body.

Action Environment

The action, efficacy, and stability of Methyl 5-chloro-4-nitrothiophene-2-carboxylate could be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . The presence of other chemicals, pH, temperature, and other environmental conditions could potentially affect its activity and stability.

Safety and Hazards

The compound is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding inhalation, skin contact, and ingestion .

Future Directions

properties

IUPAC Name |

methyl 5-chloro-4-nitrothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSXVHIIYIMVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-4-nitrothiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2471363.png)

amino]but-2-enoic acid](/img/structure/B2471366.png)

![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2471369.png)

![3-[3-[2-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate](/img/structure/B2471376.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2471378.png)